2-Chloro-4,5-difluorobenzonitrile

説明

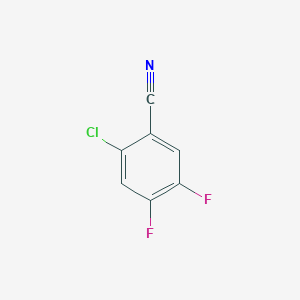

2-Chloro-4,5-difluorobenzonitrile (CAS: 135748-34-4; Molecular formula: C₇H₂ClF₂N; MW: 173.55) is a halogenated aromatic nitrile with applications in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its structure features a benzene ring substituted with chlorine at position 2 and fluorine atoms at positions 4 and 5, alongside a nitrile group at position 1 (Figure 1). This compound is synthesized via halogenation and substitution reactions, often avoiding hazardous reagents like hydrofluoric acid, making it industrially favorable .

特性

IUPAC Name |

2-chloro-4,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZDICFDUJUQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399152 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-34-4 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135748-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135748-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

2-Chloro-4,5-difluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride or rubidium fluoride. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the substitution of chlorine atoms with fluorine atoms . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.

化学反応の分析

2-Chloro-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form amines.

Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex organic molecules.

Common reagents used in these reactions include potassium fluoride, rubidium fluoride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

2-Chloro-4,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

- Antibacterial Agents : It is utilized in the synthesis of quinolone derivatives, which are important antibacterial agents. The compound's structure allows for modifications that enhance antibacterial activity against various pathogens .

- Anti-inflammatory Drugs : The compound is involved in producing anti-inflammatory agents, contributing to the development of medications that alleviate inflammation and pain .

- Antihistamines : It acts as an intermediate in synthesizing antihistamines, which are essential for treating allergic reactions .

Agrochemical Applications

In the agrochemical sector, this compound is vital for developing herbicides and insecticides. Key applications include:

- Herbicide Production : It is a precursor for synthesizing herbicides like cyhalofop-butyl and thifensulfuron-methyl. These herbicides effectively control grass and broadleaf weeds in various crops .

- Insecticide Formulations : The compound contributes to creating insecticides that protect crops from pest infestations, thereby enhancing agricultural productivity .

Manufacturing Process

The synthesis of this compound generally involves several chemical reactions:

- Starting Materials : The synthesis begins with 2-nitro-4,5-difluorotoluene.

- Chlorination Reaction : This intermediate undergoes chlorination using phosphorus pentachloride and phosphorus oxychloride.

- Hydrolysis and Further Reactions : The resulting benzoyl chloride derivative is hydrolyzed to yield 2-chloro-4,5-difluorobenzoic acid, which can then be converted into this compound through oxidation and reduction reactions .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing a novel quinolone derivative with enhanced antibacterial properties. The compound was modified to improve its efficacy against resistant bacterial strains, showcasing its importance in pharmaceutical research .

Case Study 2: Development of Herbicides

Research highlighted the role of this compound in developing cyhalofop-butyl herbicide. Field trials indicated that crops treated with this herbicide showed significantly reduced weed competition without harming crop yield, emphasizing its agricultural significance .

作用機序

The mechanism of action of 2-Chloro-4,5-difluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-3,5-difluorobenzonitrile (CAS: 144797-57-9)

- Structural Differences : Chlorine at position 4, fluorines at 3 and 3.

- Applications : Less documented in medicinal synthesis but used in agrochemical intermediates .

3-Chloro-4,5-difluorobenzonitrile

Derivatives with Additional Functional Groups

2,4-Dichloro-5-fluorobenzonitrile (CAS: Not specified)

- Structural Differences : Additional chlorine at position 3.

- Reactivity: Increased electron-withdrawing effects from dual chlorines enhance nitrile stability but reduce nucleophilic aromatic substitution (NAS) activity compared to mono-chloro analogs .

2,3-Dichloro-6-nitrobenzonitrile (CAS: Not specified)

Physicochemical and Reactivity Profiles

Key Physical Properties

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Chloro-4,5-difluorobenzonitrile | C₇H₂ClF₂N | 135748-34-4 | Not reported | Not reported |

| 4-Chloro-3,5-difluorobenzonitrile | C₇H₂ClF₂N | 144797-57-9 | Not reported | Not reported |

| 2,4-Dichloro-5-fluorobenzonitrile | C₇H₂Cl₂FN | Not provided | 98–102 | 258–260 |

Notes: Fluorine atoms lower boiling points compared to chloro analogs due to weaker intermolecular forces. Chlorine at ortho positions (e.g., 2-chloro) increases steric hindrance, affecting crystallization .

生物活性

2-Chloro-4,5-difluorobenzonitrile (CAS Number: 135748-34-4) is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, including its mechanism of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom and two fluorine atoms at the 4 and 5 positions, along with a cyano group (nitrile) at the 1 position. Its molecular formula is C7H3ClF2N, and it has a molecular weight of 173.55 g/mol. The compound appears as a pale yellow solid.

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential implications for pharmacokinetics and drug interactions when co-administered with other therapeutic agents .

Antimicrobial Activity

Research indicates that this compound can serve as a precursor for synthesizing antibacterial agents. Its derivatives have shown effectiveness against various bacterial strains, particularly when converted into more complex structures through hydrolysis to form related benzoic acids .

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes (CYP1A2) |

| Antimicrobial Potential | Precursor for synthesizing antibacterial agents |

| Pharmacological Use | Potential applications in drug metabolism studies |

Case Studies

- Antimalarial Activity : In one study, derivatives synthesized from this compound exhibited antimalarial properties. The synthesis involved complex reactions resulting in amidino ureas that demonstrated efficacy against malaria parasites.

- Cytochrome P450 Interaction : A study highlighted the compound's role in affecting the pharmacokinetics of co-administered drugs through competitive inhibition of CYP enzymes. This finding underscores the importance of understanding its interactions within biological systems to predict drug behavior .

Research Findings

A series of investigations have focused on the synthesis and application of this compound in various biological contexts:

- Synthesis Pathways : The compound can be synthesized through halogen exchange reactions with high selectivity, allowing for the production of various derivatives that retain biological activity .

- Toxicological Studies : Preliminary studies suggest that while the compound exhibits biological activity, careful handling is necessary due to potential toxicity associated with fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,5-difluorobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be achieved via halogen-exchange reactions or selective fluorination of precursor molecules. For example, substitution reactions using potassium fluoride (KF) under controlled anhydrous conditions (e.g., DMF solvent, 120°C) can replace chlorine atoms with fluorine. Catalytic systems like Pd/C may enhance selectivity in multi-step pathways . Side reactions, such as over-fluorination or nitrile group degradation, require monitoring via TLC or GC-MS. Yield optimization often involves iterative adjustments of temperature, solvent polarity, and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Characterization should combine:

- Spectroscopy : and NMR to verify fluorine and carbon environments, distinguishing between Cl/F positional isomers.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental Analysis : Confirming C/F/Cl/N ratios within 0.3% of theoretical values.

- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile and halogen substituents direct reactivity in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) reveal that the C4-fluorine atom creates a partial positive charge, favoring oxidative addition at this position. Experimental validation involves competitive coupling experiments with isotopic labeling (e.g., ) and kinetic profiling .

Q. How does this compound behave under extreme conditions (e.g., high temperature/pH), and what decomposition pathways dominate?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, forming volatile fluorinated byproducts (e.g., HF, Cl). Under alkaline conditions (pH >10), hydrolysis of the nitrile group to carboxylic acid occurs, detectable via IR (loss of C≡N stretch at ~2230 cm). Stability studies should employ accelerated aging protocols with GC-MS to identify degradation products .

Q. What strategies mitigate steric hindrance in functionalizing this compound for coordination chemistry applications?

- Methodological Answer : Ligand design can exploit the nitrile's Lewis basicity. For lanthanide complexes (e.g., Eu), pre-functionalization via Sonogashira coupling introduces alkynyl groups, enhancing metal-binding capacity. Solvent effects (e.g., DMSO vs. THF) and counterion choice (e.g., nitrate vs. chloride) significantly impact crystallinity and stability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve them?

- Methodological Answer : Variations (e.g., 58–65°C) often arise from polymorphic forms or impurities. Researchers should:

- Recrystallize samples using gradient cooling (e.g., hexane/ethyl acetate).

- Perform DSC to identify phase transitions.

- Cross-validate with independent sources (e.g., CAS Common Chemistry vs. PubChem) .

Methodological Tables

Key Notes

- Advanced Techniques : Emphasized DFT, kinetic studies, and multi-step functionalization to address research depth.

- Contradictions Addressed : Highlighted strategies to resolve melting point discrepancies and reaction selectivity issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。